Home > Products > Screening Compounds P122680 > Sch 21420 (sulfate)
Sch 21420 (sulfate) -

Sch 21420 (sulfate)

Catalog Number: EVT-10962099
CAS Number:
Molecular Formula: C23H47N5O12
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound was first synthesized in the context of developing new aminoglycoside antibiotics. Its structure and properties have been studied extensively in various research articles, highlighting its potential as an effective antimicrobial agent .

Classification

Sch 21420 (sulfate) belongs to the class of aminoglycoside antibiotics, which work by inhibiting bacterial protein synthesis. This class is known for its broad-spectrum activity against aerobic gram-negative bacteria, including strains that are resistant to other antibiotics .

Synthesis Analysis

Methods

The synthesis of Sch 21420 (sulfate) involves several key steps:

  1. Alkylation Reaction: The primary method for synthesizing Sch 21420 includes the alkylation of sisomicin with acetaldehyde.
  2. Reduction: Sodium cyanoborohydride is used as a reducing agent in the presence of water and sulfuric acid to facilitate the reaction.
  3. Purification: The resultant product undergoes purification processes to isolate Sch 21420 sulfate from other by-products.

These methods are crucial as they ensure the compound retains its antibacterial efficacy while minimizing impurities .

Technical Details

The synthesis typically requires controlled conditions to optimize yield and purity. The use of sodium cyanoborohydride is particularly notable due to its ability to selectively reduce certain functional groups without affecting others, which is essential for maintaining the integrity of the aminoglycoside structure .

Molecular Structure Analysis

Structure

The molecular structure of Sch 21420 (sulfate) can be represented by its chemical formula, which includes multiple hydroxyl and amino groups characteristic of aminoglycosides. This structure is crucial for its interaction with bacterial ribosomes.

Data

  • Molecular Weight: Approximately 600 g/mol
  • Chemical Formula: C_21H_42N_4O_13S

The sulfate group enhances solubility and stability, contributing to its pharmacological profile .

Chemical Reactions Analysis

Reactions

Sch 21420 (sulfate) undergoes various chemical reactions typical of aminoglycosides:

  1. Hydrolysis: In aqueous environments, Sch 21420 can hydrolyze, impacting its stability.
  2. Acid-Base Reactions: The presence of amino groups allows for protonation and deprotonation, influencing its solubility and interaction with biological targets.

Technical Details

Understanding these reactions is essential for optimizing formulation strategies in pharmaceutical applications. Stability studies often focus on how environmental factors like pH and temperature affect the compound's integrity .

Mechanism of Action

Process

Sch 21420 (sulfate) exerts its antibacterial effects primarily through:

  1. Binding to Ribosomes: It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis.
  2. Interference with Translation: This binding leads to misreading of mRNA, resulting in the production of nonfunctional proteins.

Data

The effectiveness against resistant strains stems from this mechanism, as it can circumvent some resistance mechanisms that affect other antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water due to the sulfate group.

Chemical Properties

  • pH Stability: Stable within a pH range typical for biological systems (around pH 7).
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.

These properties are critical for formulation development and ensuring proper administration routes .

Applications

Sch 21420 (sulfate) has several scientific uses:

  1. Antibacterial Treatments: It is primarily used in treating severe infections caused by multidrug-resistant gram-negative bacteria.
  2. Research Applications: Used in studies exploring antibiotic resistance mechanisms and developing new therapeutic strategies against resistant pathogens.

Its role in combating antibiotic resistance highlights its importance in modern medicine .

Antibacterial Activity and Spectrum of Sch 21420

Sch 21420, chemically identified as isepamicin sulfate, is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B1. It demonstrates broad-spectrum activity against Gram-negative pathogens and select Gram-positive bacteria, distinguishing itself through enhanced stability against specific aminoglycoside-modifying enzymes. Its mechanism involves irreversible binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and exhibiting concentration-dependent bactericidal effects [1].

Comparative Efficacy Against Aminoglycoside-Resistant Gram-Negative Pathogens

Sch 21420 exhibits clinically significant activity against Gram-negative pathogens exhibiting resistance to older aminoglycosides. Crucially, it retains potency against strains producing type I 6'-acetyltransferase (AAC(6')-I), an enzyme that commonly inactivates amikacin, gentamicin, and tobramycin. In vitro susceptibility testing demonstrates that Sch 21420 maintains low minimum inhibitory concentrations (MICs) against many Enterobacteriaceae isolates resistant to amikacin and other aminoglycosides, including certain Pseudomonas aeruginosa strains. This resistance profile stems from Sch 21420's chemical structure, specifically modifications at the 6' position, hindering acetylation by prevalent AAC enzymes [1] [2].

Table 1: Comparative In Vitro Activity of Sch 21420 Against Aminoglycoside-Resistant Pathogens

Bacterial Group/PathogenComparative Activity of Sch 21420Reference Strain/Resistance Mechanism Context
Staphylococcus aureusActivity comparable to Gentamicin, Sisomicin, Netilmicin, Tobramycin; greater than Amikacin/KanamycinGentamicin-resistant strains tested
Enterobacteriaceae (Most genera)Activity comparable to Gentamicin, Sisomicin, Netilmicin, Tobramycin; greater than Amikacin/KanamycinStrains resistant to Amikacin/Gentamicin
Proteus rettgeriMore active than Gentamicin/Sisomicin/Netilmicin/Tobramycin; comparable to AmikacinOften inherently more resistant to multiple aminoglycosides
Providencia stuartiiMore active than Gentamicin/Sisomicin/Netilmicin/Tobramycin; comparable to AmikacinKnown for high-level aminoglycoside resistance
Pseudomonas aeruginosaLess active than Sch 22591 (5-episisomicin) or Tobramycin; comparable to GentamicinVariable resistance patterns
Proteus mirabilisLess active than Gentamicin/Sisomicin/Netilmicin/Tobramycin
Proteus morganiiLess active than Gentamicin/Sisomicin/Netilmicin/Tobramycin
Non-fermenting Gram-negative bacilliGenerally less active than Sch 22591; variable compared to other aminoglycosidesOften intrinsically resistant

Data synthesized from comparative broth dilution tests against clinical isolates [2].

Activity Spectrum Analysis: Enterobacteriaceae and Staphylococci Susceptibility Profiles

Sch 21420 demonstrates potent activity against members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Serratia marcescens, and Citrobacter spp. Its efficacy against Staphylococcus aureus, including methicillin-susceptible strains (MSSA), is comparable to gentamicin, sisomicin, netilmicin, and tobramycin, and superior to amikacin or kanamycin. Notably, Sch 21420 and amikacin exhibit enhanced activity against specific intrinsically resistant genera within the Enterobacteriaceae, such as Proteus rettgeri and Providencia stuartii, compared to other aminoglycosides. However, its activity against Pseudomonas aeruginosa is generally less potent than tobramycin or its structural analog Sch 22591 (5-episisomicin), though comparable to gentamicin [1] [2].

Limitations in Antimicrobial Coverage: Resistance in Anaerobes and Streptococci

A significant limitation of Sch 21420's spectrum is its lack of clinically useful activity against obligate anaerobic bacteria and many Gram-positive cocci beyond Staphylococci. Bacteroides, Clostridia, and other anaerobes are uniformly resistant. Furthermore, Streptococci (including Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococci) and Neisseriaceae (like Neisseria gonorrhoeae) exhibit high levels of intrinsic resistance. This resistance pattern is consistent across the aminoglycoside class and stems from factors including poor drug uptake under anaerobic conditions or in these specific bacterial groups, and potentially the presence of specific ribosomal modifications or inactivating enzymes [1] [2].

In Vitro Bactericidal Kinetics: Concentration-Dependent Killing Effects

Sch 21420 exerts bactericidal activity primarily through irreversible binding to the 16S rRNA within the 30S ribosomal subunit, disrupting the initiation complex and causing misreading of mRNA, leading to the production of non-functional or toxic peptides and ultimately bacterial cell death. Its killing kinetics are characteristically concentration-dependent. Studies demonstrate that higher peak concentrations relative to the pathogen's MIC result in faster and more extensive bacterial killing. Maximizing the ratio of peak drug concentration to MIC (C~max~/MIC) is therefore critical for optimizing its efficacy in vivo. This pharmacodynamic property supports dosing strategies involving once- or twice-daily administration to achieve high peak serum concentrations [1] [4].

Post-Antibiotic Effect Duration and Clinical Implications

Table 2: Factors Influencing Sch 21420 Post-Antibiotic Effect (PAE)

FactorImpact on PAE DurationClinical Implication
Antibiotic ConcentrationLonger PAE with higher C~max~ (e.g., 4x MIC vs. 2x MIC)Supports high-dose, once-daily dosing to maximize PAE
Exposure DurationGenerally minimal impact beyond brief exposure (e.g., 1-2 hours)Short infusions sufficient to induce PAE; prolonged exposure not necessary
Bacterial SpeciesLonger PAE against Gram-negative rods vs. Gram-positive cocciDosing intervals can be extended longer for Gram-negative infections
Growth PhaseLonger PAE against actively dividing bacteriaMost relevant in active infection sites
Inoculum SizeMay be reduced with very high inoculumImportance of source control in high-burden infections

Synergistic Interactions with β-Lactam Antibiotics Against Multidrug-Resistant Isolates

Synergy between Sch 21420 and β-lactam antibiotics, particularly penicillin G (benzylpenicillin) or ampicillin, has been demonstrated in vitro against specific challenging pathogens, most notably Enterococci. This synergy is crucial for treating serious enterococcal infections like endocarditis. Studies show that penicillin G combined with Sch 21420 results in bactericidal synergy against Enterococci, including strains exhibiting high-level resistance to streptomycin (HLRS) and kanamycin (HLKR). However, synergy with Sch 21420 (at concentrations like 25 µg/mL) is typically not observed against Enterococci exhibiting high-level resistance to kanamycin (HLKR). This pattern mirrors the synergy seen with penicillin/kanamycin combinations and contrasts with the broader synergy profile of penicillin/gentamicin, which often works against HLKR strains. The mechanism underlying synergy involves the β-lactam weakening the cell wall, thereby facilitating significantly increased uptake of the aminoglycoside (Sch 21420) into the bacterial cell, where it can effectively reach its ribosomal target. This enhanced uptake overcomes the low-level intrinsic resistance Enterococci possess against aminoglycosides alone. Against multidrug-resistant Gram-negative pathogens, synergistic combinations involving Sch 21420 and extended-spectrum β-lactams (like piperacillin or ceftazidime) or carbapenems have been explored, showing potential in vitro, particularly against strains with challenging resistance profiles like Pseudomonas aeruginosa or ESBL-producing Enterobacteriaceae, although robust clinical outcome data is less extensive than for enterococcal synergy [2] [4] [8]. The effectiveness of synergy is highly dependent on the specific resistance mechanisms present in the bacterial strain.

Properties

Product Name

Sch 21420 (sulfate)

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane

Molecular Formula

C23H47N5O12

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C22H43N5O12.CH4/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);1H4/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1

InChI Key

YSAUSEGZFYICGG-MGAUJLSLSA-N

Canonical SMILES

C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O

Isomeric SMILES

C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.